molecular formula C26H22ClN5O2S B11225007 4-(2-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethyl)benzenesulfonamide

4-(2-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethyl)benzenesulfonamide

Cat. No.: B11225007
M. Wt: 504.0 g/mol
InChI Key: BXRAJKDWGIWOHF-UHFFFAOYSA-N
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Description

4-(2-{[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from the preparation of the pyrrolo[2,3-d]pyrimidine core. This core can be synthesized through the Gould-Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . The final compound is obtained by introducing the 4-chlorophenyl and phenyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

4-(2-{[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-{[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as protein kinase B (Akt). By inhibiting Akt, the compound can disrupt signaling pathways that promote cell growth and survival, leading to the inhibition of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is unique due to its specific structure, which allows it to selectively inhibit protein kinase B (Akt) with high potency. This selectivity makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C26H22ClN5O2S

Molecular Weight

504.0 g/mol

IUPAC Name

4-[2-[[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C26H22ClN5O2S/c27-20-8-10-21(11-9-20)32-16-23(19-4-2-1-3-5-19)24-25(30-17-31-26(24)32)29-15-14-18-6-12-22(13-7-18)35(28,33)34/h1-13,16-17H,14-15H2,(H2,28,33,34)(H,29,30,31)

InChI Key

BXRAJKDWGIWOHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCC4=CC=C(C=C4)S(=O)(=O)N)C5=CC=C(C=C5)Cl

Origin of Product

United States

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